5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate
Description
5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate is a synthetic derivative of the nucleoside antibiotic bredinin, modified to enhance its pharmacological profile. The compound features a 5-carbamoyl-substituted imidazole core linked via a carboxylate ester to a 3'-chloroadamantane moiety. This structural design aims to improve metabolic stability and target specificity compared to parent molecules.
Properties
CAS No. |
79013-37-9 |
|---|---|
Molecular Formula |
C15H18ClN3O3 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
(5-carbamoyl-1H-imidazol-4-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O3/c16-15-4-8-1-9(5-15)3-14(2-8,6-15)13(21)22-12-10(11(17)20)18-7-19-12/h7-9H,1-6H2,(H2,17,20)(H,18,19) |
InChI Key |
NJSKIZPPQRQXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)OC4=C(NC=N4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Reagent/Material | Quantity | Role |
|---|---|---|
| 4-Carbamoylimidazolium-5-olate | ~0.89 g | Nucleophilic imidazole derivative |
| 3-Chloroadamantane-1-carbonyl chloride | ~1.96 g | Acylating agent (acid chloride) |
| Dry pyridine | 18 mL | Solvent and base |
| N,N-Dimethylformamide (for recrystallization) | As required | Purification solvent |
| Water | As required | For crystallization |
Reaction Conditions
- The 4-carbamoylimidazolium-5-olate is suspended in dry pyridine.
- 3-Chloroadamantane-1-carbonyl chloride is added to the suspension.
- The mixture is stirred at 40–45°C for approximately 1 hour.
- After completion, the reaction mixture is concentrated under reduced pressure.
- The residue is treated with ethyl acetate and water to induce crystallization.
- The crude product is filtered, washed, and dried.
- Further purification is done by recrystallization from N,N-dimethylformamide and water.
Yield and Physical Properties
- Yield: Approximately 1.7 g of product obtained under the described conditions.
- Melting Point: 192.5°C (decomposition observed).
- Infrared Spectroscopy (v_max cm^-1): 3480, 3170, 1770, 1660, 1605, 1180, 1020 (indicative of characteristic functional groups).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Carbamoylimidazolium-5-olate + 3-chloroadamantane-1-carbonyl chloride | Stir in dry pyridine at 40–45°C for 1 hour | This compound (crude) |
| 2 | Crude product + N,N-dimethylformamide/water | Recrystallization | Pure this compound |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the 4-carbamoylimidazolium-5-olate on the electrophilic carbonyl carbon of the 3-chloroadamantane-1-carbonyl chloride. Pyridine acts both as solvent and as a base to scavenge the hydrochloric acid generated during the esterification, facilitating the formation of the ester bond linking the imidazole and adamantane moieties.
Comparative Notes on Related Compounds
Similar synthetic procedures have been applied to prepare analogs with different substituents on the adamantane ring, such as 3-fluoro, 3-bromo, 3-methoxy, and 3,5,7-trimethyladamantane derivatives. The reaction conditions remain largely consistent, with variations in purification solvents and yields depending on the substituent nature.
Summary Table of Preparation Conditions for Various Adamantane Derivatives
| Compound Variant | Starting Acid Chloride | Reaction Temp. (°C) | Solvent | Yield (g) | Melting Point (°C) | Purification Method |
|---|---|---|---|---|---|---|
| This compound | 3-Chloroadamantane-1-carbonyl chloride | 40–45 | Dry pyridine | 1.7 | 192.5 (dec.) | Recrystallization (DMF/H2O) |
| 5-Carbamoyl-1H-imidazole-4-yl 3'-bromoadamantane-1'-carboxylate | 3-Bromoadamantane-1-carbonyl chloride | 40–45 | Dry pyridine | 1.5 | 187.5 (dec.) | Recrystallization (DMF/H2O) |
| 5-Carbamoyl-1H-imidazole-4-yl 3'-fluoroadamantane-1'-carboxylate | 3-Fluoroadamantane-1-carbonyl chloride | 40–45 | Dry pyridine | 2.07 | 199 (dec.) | Recrystallization (MeOH/H2O) |
| 5-Carbamoyl-1H-imidazole-4-yl 3'-methoxyadamantane-1'-carboxylate | 3-Methoxyadamantane-1-carbonyl chloride | 40–45 | Dry pyridine | 1.33 | Not specified | Recrystallization |
| 5-Carbamoyl-1H-imidazole-4-yl 3',5',7'-trimethyladamantane-1'-carboxylate | 3,5,7-Trimethyladamantane-1-carbonyl chloride | 40–45 | Dry pyridine | 1.506 | 206–207 | Silica gel chromatography + recrystallization |
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The chlorine atom in the adamantane moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted adamantane derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 5-carbamoyl-1H-imidazole compounds exhibit promising anticancer activities. For instance, compounds with similar imidazole structures have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study:
A study evaluated several imidazole derivatives against cancer cell lines using National Cancer Institute protocols. The results indicated significant cytotoxic effects, particularly against glioma and lung cancer cell lines, suggesting that the imidazole core may play a critical role in enhancing anticancer activity .
Toxicity Profile
The compound has been assessed for toxicity, showing an LD50 value greater than 1 g/kg in rodent models. While specific toxic effects were not detailed, this information is crucial for evaluating safety profiles in potential therapeutic applications .
Potential Pharmaceutical Applications
The unique structure of 5-carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate positions it as a candidate for development into pharmaceutical agents. Its potential applications include:
Mechanism of Action
The mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit inosine monophosphate dehydrogenase, a key enzyme in purine synthesis . This inhibition disrupts the production of guanosine monophosphate, leading to antiproliferative effects on tumor cells.
Comparison with Similar Compounds
Structural Analogs and Antitumor Efficacy
Key analogs of this compound include:
Key Findings :
- The adamantane derivatives (non-chlorinated and 3'-chloro) exhibit broad-spectrum antitumor activity, including against slow-growing solid tumors, unlike bredinin, which lacks in vivo efficacy .
- The piperonylate analog shows specificity for adenocarcinomas, suggesting that the carboxylate substituent’s aromaticity influences target selectivity .
Substituent Effects on Physicochemical Properties
Substituents on the imidazole core and carboxylate group significantly alter physicochemical properties:
Key Insights :
Biological Activity
5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS Number: 79013-37-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the adamantane class of compounds, which are known for their unique three-dimensional structure and biological properties. The structural formula is:
This structure features a chlorinated adamantane moiety attached to a carbamoyl-imidazole group, which is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit notable antimicrobial properties. A study focusing on similar compounds reported varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess antimicrobial properties as well .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against Candida sp. |
|---|---|---|---|
| 5-Aminoimidazole-4-carboxamidrazones | Moderate | Fair | Active |
| 5-Carbamoyl-1H-imidazole derivatives | Not yet reported | Not yet reported | Potentially active |
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of carbamate derivatives. For instance, related compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity and potency of these compounds suggest that this compound could similarly inhibit cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .
Table 2: Inhibition Potency of Carbamate Derivatives
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| Rivastigmine | 9 | <10 |
| 5-Carbamoyl... | TBD | TBD |
| Other derivatives | Varies | Varies |
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction of 5-Carbamoyl-1H-imidazole derivatives with target enzymes. These studies suggest that the compound may form crucial hydrogen bonds with key amino acids in the active sites of enzymes, enhancing its inhibitory potential .
Figure 1: Interaction Model of 5-Carbamoyl... with AChE
Molecular Interaction (Note: Placeholder for actual image)
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the imidazole ring significantly affect biological activity. For instance, substituents at specific positions on the imidazole ring enhanced binding affinity and selectivity towards cholinesterases. The presence of a carbamoyl group was pivotal in increasing inhibitory potency compared to unsubstituted analogs .
Clinical Implications
The potential application of this compound in treating neurodegenerative diseases hinges on its ability to inhibit cholinesterases effectively. Given the increasing prevalence of conditions like Alzheimer's disease, compounds that can selectively inhibit these enzymes while minimizing side effects are highly sought after.
Q & A
Basic: What are the established synthetic routes for 5-carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalizing the imidazole core and coupling it to the adamantane moiety. Key steps include:
- Imidazole core preparation : A 5-carbamoyl-imidazole intermediate can be synthesized via condensation of glyoxal derivatives with urea or thiourea under acidic conditions, followed by carbamoylation .
- Adamantane derivatization : 3'-Chloroadamantane-1'-carboxylic acid is prepared by halogenation (e.g., chlorine gas in CCl₄) of adamantane, followed by oxidation to the carboxylic acid .
- Esterification : Coupling the imidazole and adamantane components using carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF, with catalytic DMAP to enhance reactivity .
- Yield optimization : Solvent polarity (e.g., acetonitrile vs. THF) and temperature (0–25°C) critically affect reaction efficiency. For example, using triethylamine as a base in dichloromethane achieves ~75% yield, while sodium bicarbonate in acetonitrile reduces side reactions but lowers yield to ~60% .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing carbamoyl vs. ester groups). The adamantane’s rigid structure shows distinct upfield shifts for bridgehead protons (δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For similar imidazole-adamantane hybrids, C=O bond lengths in the carbamate group are typically 1.21–1.23 Å, with adamantane C-Cl bonds at 1.76–1.78 Å .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C₁₅H₁₈ClN₃O₃: 348.1012). Deviations >2 ppm suggest impurities .
- HPLC-PDA : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min) .
Advanced: How does the compound’s stability vary under hydrolytic or oxidative conditions, and what degradation products form?
Methodological Answer:
- Hydrolytic Stability : In aqueous buffers (pH 7.4, 37°C), the ester linkage hydrolyzes to 3'-chloroadamantane-1'-carboxylic acid and 5-carbamoyl-1H-imidazole-4-ol within 48 hours. Acidic conditions (pH 2.0) accelerate degradation (t₁/₂ = 12 hrs) .
- Oxidative Stability : Exposure to H₂O₂ or KMnO₄ oxidizes the imidazole’s carbamoyl group to a carboxylate, forming 5-carboxy-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate. LC-MS monitoring at m/z 334.08 confirms this pathway .
- Mitigation Strategies : Lyophilization or storage in anhydrous DMSO at -20°C reduces degradation .
Advanced: What computational approaches are used to predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with targets like adenosine receptors. The adamantane moiety’s hydrophobicity favors binding to lipid-rich pockets (ΔG ≈ -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Electron-withdrawing groups (e.g., Cl on adamantane) correlate with enhanced antimicrobial activity (pIC₅₀ = 6.3 vs. 5.8 for non-chlorinated analogs) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Inconsistent IC₅₀ values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from variations in cell lines (HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 100 µM). Re-test under uniform conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites. For example, hydrolyzed adamantane-carboxylic acid lacks activity, explaining reduced efficacy in prolonged assays .
- Orthogonal Assays : Confirm antiviral activity via plaque reduction (PRNT) and RT-qPCR to distinguish direct virucidal effects from host-cell modulation .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. The compound may cause eye/skin irritation (LD₅₀ >2000 mg/kg in rats) .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane). Air monitoring recommended if handling >1 g .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How can synthetic routes be optimized using Design of Experiments (DoE)?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., solvent, temperature, catalyst loading). For esterification, acetonitrile and EDC are critical factors (p <0.05) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes yield. For example, 65°C, 1.2 eq EDC, and 0.2 eq DMAP in DMF achieve 82% yield (95% CI: ±3%) .
- Robustness Testing : Vary reagent purity (±5%) to validate process reliability. Impurities >2% in adamantane precursor reduce yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
